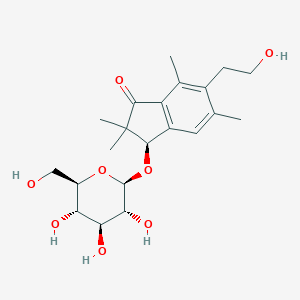

Pterosin D 3-O-glucoside

Overview

Description

Pterosin D 3-O-glucoside is a compound related to a class of natural products known as pterosins, which are typically isolated from various species of ferns. These compounds are known for their diverse biological activities, including cytotoxic and antidiabetic effects. Although the provided papers do not specifically mention this compound, they do discuss related compounds such as pterosin C 3-O-β-d-glucopyranoside , pteroside A2 , and pterosin A , which share a similar structural motif and may provide insights into the properties and synthesis of this compound.

Synthesis Analysis

The synthesis of pterosin-related compounds is not directly detailed in the provided papers. However, enzymatic synthesis methods have been explored for related compounds, such as the synthesis of a pterostilbene α-glucoside using cyclodextrin glucanotransferase and amyloglucosidase . This method involves a transglycosylation reaction using starch as a glucosyl donor, which could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pterosin compounds is characterized by spectroscopic methods such as UV, IR, NMR, and MS data . These techniques allow for the determination of the structural features and absolute configuration of the pterosins and their glycosides. For example, the structure of wallichoside, a pteroside, was established using these methods .

Chemical Reactions Analysis

The chemical reactions involving pterosins typically include glycosylation, as seen in the formation of pteroside glucosides . The reactivity of these compounds under acidic or basic conditions can lead to the formation of various degradation products, which can be characterized by GC-MS . These reactions are important for understanding the stability and transformation of pterosin compounds.

Physical and Chemical Properties Analysis

Pterosin compounds exhibit a range of physical and chemical properties, including solubility, cytotoxicity, and biological activity. For instance, pterosin C 3-O-β-d-glucopyranoside showed significant selective cytotoxicity against human cell lines . The solubility of these compounds in water and other solvents can be influenced by glycosylation, as seen with the increased water solubility of pterostilbene α-d-glucopyranoside . The biological activities of pterosins, such as the antidiabetic effects of pterosin A, are often associated with their ability to modulate various biochemical pathways, including insulin signaling and glucose uptake .

Safety and Hazards

Future Directions

The potential anti-diabetic activity of Pterosin D 3-O-glucoside and other pterosins warrants further functional studies . More research is also needed to fully understand the synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties of this compound.

Mechanism of Action

Target of Action

It is known that pterosins, a group of compounds to which pterosin d 3-o-glucoside belongs, exhibit potent cytotoxic activity against certain types of cells, such as hl 60 (human leukemia) cells . This suggests that the compound may interact with cellular components involved in cell proliferation and survival.

Mode of Action

Given its cytotoxic activity, it is plausible that the compound interacts with its targets in a way that disrupts normal cellular functions, leading to cell death .

Biochemical Pathways

The cytotoxic activity of pterosins suggests that they may interfere with pathways related to cell growth and survival .

Result of Action

This compound, like other pterosins, has been found to exhibit cytotoxic activity against certain types of cells . This suggests that the compound’s action results in the disruption of normal cellular functions and ultimately leads to cell death.

Action Environment

It is known that the compound is naturally found in certain species of ferns , suggesting that it may be stable and active in the environmental conditions where these plants thrive.

properties

IUPAC Name |

(3R)-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O8/c1-9-7-12-14(10(2)11(9)5-6-22)18(27)21(3,4)19(12)29-20-17(26)16(25)15(24)13(8-23)28-20/h7,13,15-17,19-20,22-26H,5-6,8H2,1-4H3/t13-,15-,16+,17-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTDJCXEVHBDAH-UMYDBDEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2OC3C(C(C(C(O3)CO)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

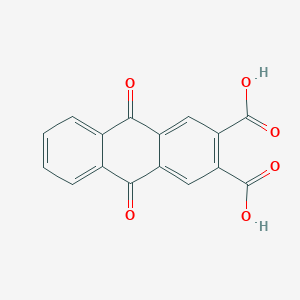

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-](/img/structure/B129968.png)

![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)

![Zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate](/img/structure/B129991.png)